molecular formula C8H14N4O B13274296 2-Propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2h)-one

2-Propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2h)-one

Cat. No.: B13274296
M. Wt: 182.22 g/mol
InChI Key: QUQNGQMDHNTWIH-UHFFFAOYSA-N
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Description

2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a heterocyclic compound that belongs to the class of triazolopiperazines. This compound is characterized by a triazole ring fused to a piperazine ring, with a propyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propyl-1H-1,2,4-triazole-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopiperazine derivatives.

    Substitution: Formation of substituted triazolopiperazine derivatives with various functional groups.

Scientific Research Applications

2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, it can inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-propyl-1H-1,2,4-triazole-3-carboxylic acid
  • 2-ethyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
  • 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

Uniqueness

2-propyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This compound’s structure allows for diverse functionalization, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C8H14N4O/c1-2-4-12-8(13)11-5-3-9-6-7(11)10-12/h9H,2-6H2,1H3

InChI Key

QUQNGQMDHNTWIH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)N2CCNCC2=N1

Origin of Product

United States

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